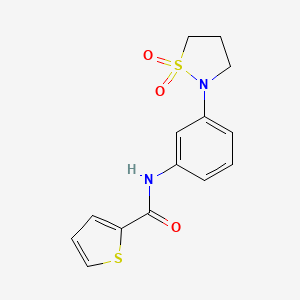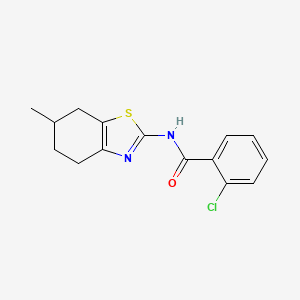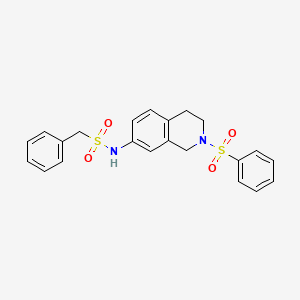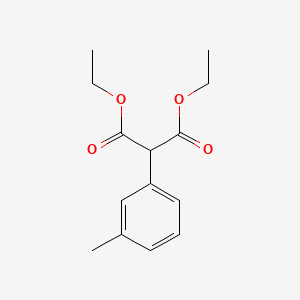![molecular formula C18H24N2O3 B2389708 N-[[(2S,3S)-3-Propan-2-yloxolan-2-yl]methyl]-4-(prop-2-enoylamino)benzamide CAS No. 2361715-82-2](/img/structure/B2389708.png)
N-[[(2S,3S)-3-Propan-2-yloxolan-2-yl]methyl]-4-(prop-2-enoylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[(2S,3S)-3-Propan-2-yloxolan-2-yl]methyl]-4-(prop-2-enoylamino)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzamide group, an oxolane ring, and a prop-2-enoylamino group, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(2S,3S)-3-Propan-2-yloxolan-2-yl]methyl]-4-(prop-2-enoylamino)benzamide typically involves multiple steps, including the formation of the oxolane ring and the attachment of the benzamide and prop-2-enoylamino groups. Common synthetic routes may include:
Formation of the Oxolane Ring: This step involves the cyclization of a suitable precursor, such as a diol, under acidic or basic conditions.
Attachment of the Benzamide Group: This can be achieved through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).
Introduction of the Prop-2-enoylamino Group: This step may involve the reaction of an amine with an acyl chloride or anhydride to form the desired amide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-[[(2S,3S)-3-Propan-2-yloxolan-2-yl]methyl]-4-(prop-2-enoylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzamide or oxolane ring, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism by which N-[[(2S,3S)-3-Propan-2-yloxolan-2-yl]methyl]-4-(prop-2-enoylamino)benzamide exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[[(2S,3S)-3-Propan-2-yloxolan-2-yl]methyl]-4-(prop-2-enoylamino)benzamide: shares structural similarities with other benzamide derivatives and oxolane-containing compounds.
Benzamide Derivatives: Compounds like N-(4-hydroxyphenyl)benzamide and N-(4-methoxyphenyl)benzamide have similar core structures but differ in their functional groups.
Oxolane-Containing Compounds: Molecules such as 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one and 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-amine also feature oxolane rings.
Uniqueness
What sets this compound apart is its combination of functional groups, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
IUPAC Name |
N-[[(2S,3S)-3-propan-2-yloxolan-2-yl]methyl]-4-(prop-2-enoylamino)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-4-17(21)20-14-7-5-13(6-8-14)18(22)19-11-16-15(12(2)3)9-10-23-16/h4-8,12,15-16H,1,9-11H2,2-3H3,(H,19,22)(H,20,21)/t15-,16+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDUFRBIBSZALQ-JKSUJKDBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCOC1CNC(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CCO[C@@H]1CNC(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Chloro-4-[(4-phenoxybutyl)sulfanyl]benzene](/img/structure/B2389625.png)

![N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2389628.png)
![1-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2389630.png)
![N-(4-butylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2389634.png)



![rac-(3aR,6aS)-hexahydro-2H-1lambda6-pyrrolo[3,4-d][1,2]thiazole-1,1-dione](/img/structure/B2389638.png)
![3-[(3,4-DIMETHYLPHENYL)(METHYL)SULFAMOYL]-N-(4-FLUOROPHENYL)-4-PHENYLTHIOPHENE-2-CARBOXAMIDE](/img/structure/B2389642.png)
![1,7-dibutyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2389643.png)


![2-(2,4-dichlorophenoxy)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2389646.png)
